3-Methoxy-4-methylbenzoyl chloride

Overview

Description

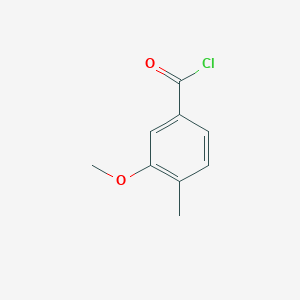

3-Methoxy-4-methylbenzoyl chloride (CAS No. 87808-44-4) is an acyl chloride derivative with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It features a benzene ring substituted with a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position, terminating in a reactive acyl chloride (-COCl) functional group. This compound is widely used in organic synthesis, particularly as a precursor for amides, esters, and other derivatives through nucleophilic acyl substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-methylbenzoyl chloride can be synthesized through the chlorination of 3-methoxy-4-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction Reactions: The compound can be reduced to 3-methoxy-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-methoxy-4-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Pyridine, triethylamine, and various nucleophiles.

Reduction: Lithium aluminum hydride, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Substitution: 3-Methoxy-4-methylbenzamide, 3-methoxy-4-methylbenzoate esters.

Reduction: 3-Methoxy-4-methylbenzyl alcohol.

Oxidation: 3-Methoxy-4-methylbenzoic acid.

Scientific Research Applications

Organic Synthesis

Acylation Reactions

3-Methoxy-4-methylbenzoyl chloride is primarily used for acylation reactions, where it introduces a benzoyl group into other organic molecules. This process is crucial for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals. The compound can react with amines and alcohols to form corresponding amides and esters, respectively. For example, it can be converted into 3-methoxy-4-methylbenzamide through reaction with ammonia, which can then undergo further transformations to yield other derivatives such as benzonitriles .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. A notable application includes its use in the synthesis of bosutinib, a drug used for treating chronic myeloid leukemia. The synthesis involves several steps starting from 3-methoxy-4-hydroxybenzoic acid, where this compound plays a critical role in forming intermediates that lead to the final pharmaceutical product .

Pharmaceutical Applications

Drug Development

In medicinal chemistry, this compound is used to develop new drugs by modifying existing compounds to enhance their efficacy or reduce side effects. Its ability to facilitate the introduction of functional groups allows researchers to create libraries of compounds for screening against various biological targets.

Case Study: Bosutinib Synthesis

The synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid illustrates the compound's utility in drug development. The process involves multiple steps where this compound is utilized to produce key intermediates that ultimately lead to bosutinib . This highlights its significance in producing clinically relevant pharmaceuticals.

Material Science Applications

Nanomaterials and Pigments

Recent studies have explored the use of compounds like this compound in the production of nanomaterials and pigments. These materials are often employed in various industrial applications due to their unique properties, such as enhanced stability and color performance . The compound's reactivity allows it to be incorporated into polymer matrices or coatings that require specific color characteristics or protective features.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Acts as an acylating agent for synthesizing complex organic molecules | Formation of amides and esters |

| Pharmaceutical Chemistry | Used in drug development and modification of bioactive compounds | Synthesis of bosutinib |

| Material Science | Incorporated into nanomaterials and pigments for industrial applications | Development of stable colorants |

Mechanism of Action

The mechanism of action of 3-methoxy-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can further undergo various chemical transformations. The methoxy and methyl substituents on the benzene ring influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

Electron-Donating vs. Withdrawing Groups :

- The methoxy group (-OCH₃) in this compound is electron-donating, which slightly deactivates the acyl chloride but directs electrophilic substitution to specific positions .

- Fluorine or chlorine substituents (e.g., in 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride) increase electrophilicity, enhancing reactivity toward nucleophiles .

Steric and Positional Effects :

- Ortho-substituted derivatives like 2-Methylbenzoyl chloride exhibit lower boiling points (213°C) compared to para-substituted analogs due to reduced molecular symmetry .

- Bulky substituents (e.g., benzyloxy groups in and ) hinder reaction rates but enable regioselective transformations .

Comparative Reactivity :

- With [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride : The presence of a benzyloxy group increases steric hindrance, slowing acylation reactions compared to this compound .

- With 4-Methoxyphenacyl chloride : The phenacyl group (-COCH₂Cl) offers distinct reactivity in photoremovable protecting groups, unlike the acyl chloride’s direct substitution .

Biological Activity

3-Methoxy-4-methylbenzoyl chloride (C9H9ClO2) is an aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H9ClO2

- Molecular Weight : 182.62 g/mol

- CAS Number : 2759584

The compound features a benzoyl chloride moiety with methoxy and methyl substituents, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride. This method allows for the efficient conversion of the carboxylic acid into the corresponding acyl chloride, facilitating further chemical modifications.

Biological Activity

This compound has been investigated for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Related compounds have shown potential in inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to non-steroidal anti-inflammatory drugs (NSAIDs) and suggests that this compound could have therapeutic applications in pain management.

- Anticancer Activity : Some derivatives have been explored for their anticancer properties, indicating that this compound might interact with specific molecular targets involved in cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This action can modulate metabolic pathways related to inflammation and cancer cell growth.

- Receptor Modulation : By binding to certain receptors, it may influence signaling pathways that regulate cell proliferation and apoptosis .

Case Studies and Research Findings

-

Study on Anti-inflammatory Activity :

- A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models by inhibiting COX enzymes involved in prostaglandin synthesis. The results indicated a dose-dependent response with promising therapeutic potential.

-

Antimicrobial Testing :

- In vitro testing showed that compounds derived from this compound exhibited significant antimicrobial activity against various bacterial strains. This suggests its potential utility in developing new antimicrobial agents.

- Anticancer Research :

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Enzyme inhibition, receptor modulation |

| 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid | Anti-inflammatory | Prostaglandin synthesis inhibition |

| N-(1-cyanopropan-2-yl)-3-methoxy-4-methylbenzamide | Antimicrobial | Unknown |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methoxy-4-methylbenzoyl chloride from its precursor compounds?

- Methodological Answer : A common approach involves the reduction of a substituted benzoic acid derivative using thionyl chloride (SOCl₂) to form the acyl chloride. For example, 3-Methoxy-4-methylbenzoic acid can be refluxed with excess SOCl₂ under anhydrous conditions, followed by distillation to isolate the product. Critical considerations include:

- Maintaining anhydrous conditions to prevent hydrolysis .

- Monitoring reaction progress via thin-layer chromatography (TLC) or IR spectroscopy to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) .

- Safety protocols for handling corrosive reagents (e.g., use of fume hoods, impervious gloves) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption and hydrolysis .

- Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of this compound in nucleophilic acyl substitution reactions be resolved?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected side products or sluggish reactions) may arise from:

- Steric hindrance : The methoxy and methyl groups at the 3- and 4-positions can slow nucleophilic attack. Computational modeling (DFT) can predict electrophilicity trends .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar solvents. Kinetic studies under varied conditions are recommended .

- Impurity interference : Trace moisture or residual acid can hydrolyze the acyl chloride. Use Karl Fischer titration to confirm anhydrous conditions .

Q. What strategies optimize the yield of this compound in Friedel-Crafts acylation reactions while minimizing side products?

- Methodological Answer : Key optimization steps include:

- Catalyst selection : Lewis acids like AlCl₃ are effective but must be used stoichiometrically. Alternative catalysts (e.g., FeCl₃) may reduce side reactions .

- Temperature control : Maintain reaction temperatures below 0°C to suppress electrophilic aromatic substitution (EAS) at unintended positions .

- Workup procedures : Quench the reaction with ice-cold water to precipitate the product and avoid over-hydrolysis .

Q. How does the electronic influence of the methoxy and methyl substituents affect the electrophilicity of the carbonyl carbon in this compound?

- Methodological Answer :

- Methoxy group (-OCH₃) : Electron-donating via resonance, which reduces electrophilicity at the carbonyl carbon. This can be quantified using Hammett σ constants (σₚ = -0.27 for -OCH₃) .

- Methyl group (-CH₃) : Electron-donating via induction, further decreasing reactivity. Comparative studies with unsubstituted benzoyl chloride show slower reaction kinetics for the substituted derivative .

- Experimental validation : Competitive kinetic studies with standardized nucleophiles (e.g., amines) under identical conditions can rank relative electrophilicity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity assessment : Recrystallize the compound and re-analyze via HPLC or GC-MS to rule out impurities .

- Crystallographic analysis : Single-crystal X-ray diffraction can resolve structural ambiguities and confirm substituent positions .

- Literature cross-check : Compare data against high-authority databases (e.g., NIST Chemistry WebBook) rather than vendor catalogs .

Q. Safety and Regulatory Compliance

Q. What are the key regulatory considerations for shipping this compound internationally?

- Methodological Answer :

- Classification : Classified under UN 3265 (Corrosive, Class 8), requiring Packing Group II compliance .

- Documentation : Include Safety Data Sheets (SDS) with GHS hazard statements (e.g., H314: Causes severe skin burns) .

- Labeling : Use corrosion-resistant containers with appropriate hazard pictograms .

Properties

IUPAC Name |

3-methoxy-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJLTBKKFLTXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.